molecular formula C13H17FN2O B7807259 N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide

Cat. No.: B7807259
M. Wt: 236.28 g/mol
InChI Key: UAFCJOXCQNMXMP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide (CAS 888035-13-0) is a chemical compound with the molecular formula C 13 H 17 FN 2 O and a molecular weight of 236.29 g/mol [ ]. This fluorophenyl-methyl piperidine carboxamide scaffold is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel pharmacologically active agents. Piperidine derivatives are recognized as privileged structures in drug discovery due to their prevalence in bioactive molecules and natural products [ ]. The incorporation of a fluorine atom, as seen in the 4-fluorophenyl group of this compound, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile [ ]. Research into structurally related compounds has demonstrated their potential in various therapeutic areas. For instance, analogues featuring the piperidine-carboxamide core have been investigated as novel antihypertensive agents through their action as T-type calcium channel blockers [ ]. Other research avenues explore similar compounds as atypical dopamine transporter (DAT) inhibitors for the potential treatment of central nervous system (CNS) disorders, including psychostimulant use disorders [ ]. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information [ ].

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h4-7,12,15H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFCJOXCQNMXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Based Coupling

Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), offer a milder alternative for amide bond formation. This method is exemplified in the synthesis of N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide.

Procedure :
Piperidine-2-carboxylic acid is activated with EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF). 4-Fluorobenzylamine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The product is isolated via aqueous workup and column chromatography.

Advantages :

  • Selectivity : Minimizes side reactions compared to acyl chloride methods.

  • Yield : Comparable to classical methods (60–75% for similar compounds).

N-Alkylation of Piperidine-2-carboxamide

Introducing the (4-fluorophenyl)methyl group via alkylation of a pre-formed carboxamide is a viable route, inspired by methods used in pimavanserin synthesis.

Procedure :
Piperidine-2-carboxamide is treated with 4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C. The reaction is monitored via TLC, and the product is purified through recrystallization or silica gel chromatography.

Challenges :

  • Reactivity : The carboxamide’s electron-withdrawing nature may reduce nucleophilicity, necessitating prolonged reaction times or elevated temperatures.

  • Byproducts : Dialkylation or decomposition may occur if stoichiometry is imbalanced.

Comparative Analysis of Synthetic Methods

Method Yield Range Reaction Time Key Advantages Limitations
Acyl Chloride-Mediated52–72%8–12 hoursHigh scalability, cost-effective reagentsHarsh conditions, potential side reactions
Carbodiimide Coupling60–75%12–24 hoursMild conditions, high selectivityExpensive reagents, requires anhydrous setup
N-Alkylation45–69%24–48 hoursFlexibility in starting materialsLower yields, risk of over-alkylation

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The piperidine ring protons resonate between δ 1.37–2.75 ppm, while the aromatic protons of the 4-fluorobenzyl group appear as doublets at δ 6.95–7.62 ppm. The amide proton (CONH) is typically observed as a singlet near δ 8.10–9.12 ppm.

  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O) are detected at 1671–1684 cm⁻¹, and N-H stretches appear near 3372–3382 cm⁻¹.

Purity Assessment

Elemental analysis (C, H, N) and high-performance liquid chromatography (HPLC) are employed to confirm purity (>95%). Melting points for analogous compounds range from 46°C to 104°C, depending on the substituents.

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structurally related carboxamides exhibit anticonvulsant and antimicrobial activities. For instance, N-(4-fluorophenyl)pyrrolidine-2-carboxamide derivatives demonstrated efficacy in maximal electroshock (MES) seizure models , suggesting potential neurological applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions due to the electron-withdrawing nature of the fluorine atom. Key reactions include:

Reaction Type Reagents/Conditions Outcome Reference
Hydroxylation NaOH (aq), 120°C, 6–8 hReplacement of fluorine with hydroxyl group at the para position
Amination NH₃/MeOH, CuI catalyst, 80°C, 12 hSubstitution with amino group, yielding N-[(4-aminophenyl)methyl] derivatives
Thiolation NaSH/DMF, 100°C, 24 hFluorine replaced by thiol group, forming sulfhydryl derivatives

Amide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Products Notes
Acidic Hydrolysis 6M HCl, reflux, 24 hPiperidine-2-carboxylic acid + 4-fluorobenzylamineComplete cleavage of amide bond
Basic Hydrolysis 2M NaOH, 80°C, 12 hSodium carboxylate + 4-fluorobenzylaminePartial decomposition observed

Piperidine Ring Functionalization

The piperidine moiety participates in alkylation, acylation, and oxidation reactions:

Alkylation

  • Reagents : CH₃I, K₂CO₃, DMF, 60°C

  • Outcome : N-methylation at the piperidine nitrogen, forming a quaternary ammonium salt .

Acylation

  • Reagents : Acetyl chloride, pyridine, RT

  • Outcome : Acetylation at the piperidine nitrogen, yielding N-acetyl derivatives.

Oxidation

  • Reagents : mCPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT

  • Outcome : Formation of N-oxide derivatives at the piperidine nitrogen .

Reductive Transformations

The amide group can be reduced to generate amine intermediates:

Reagent System Conditions Product Yield
LiAlH₄/THFReflux, 6 hN-[(4-fluorophenyl)methyl]piperidine-2-methanol72%
BH₃·THF0°C → RT, 12 hSecondary amine via partial reduction58%

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction Catalyst/Ligand Substrate Product
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivatives with extended π-system
Buchwald–Hartwig Pd₂(dba)₃, XPhosPrimary aminesN-arylpiperidine analogs

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : Decomposition observed >200°C via cleavage of the amide bond (TGA data) .

  • Photolysis : UV irradiation (254 nm) in MeOH generates radical intermediates, leading to dimerization products.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related analogs:

Feature N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide Piperidine-4-carboxamide Analogs
Amide Hydrolysis Rate t₁/₂ = 8 h (pH 7.4, 37°C)t₁/₂ = 14 h
Electrophilic Aromatic Substitution Limited to meta positions due to fluorine’s -I effectBroader substitution patterns
N-Oxidation Potential Moderate (ΔG‡ = 92 kJ/mol)Higher (ΔG‡ = 105 kJ/mol)

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Serotonin Receptor Modulation
N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide has been investigated for its ability to act as a positive allosteric modulator of the serotonin 5-HT2C receptor. This receptor is implicated in various psychiatric disorders, including anxiety and depression. Compounds that enhance 5-HT2C receptor activity can potentially lead to new therapeutic strategies for these conditions. In a study, analogues of this compound demonstrated significant binding affinity and allosteric modulation capabilities, suggesting their potential utility in drug development for serotonin-related disorders .

Dopamine Transporter Ligand
Research has shown that derivatives of this compound exhibit high potency and selectivity for the dopamine transporter (DAT). These compounds were evaluated in rat striatal tissue and human transporters, revealing low nanomolar affinities (9.4 nM and 30 nM) for DAT compared to serotonin transporter (SERT) selectivity ratios of 62 and 195. This profile indicates their potential as therapeutic agents in treating conditions like attention deficit hyperactivity disorder (ADHD) and substance use disorders .

Neuropharmacological Applications

Potential Treatment for Neurological Disorders
The modulation of serotonin and dopamine systems by this compound analogues positions them as candidates for treating neurological disorders such as schizophrenia, depression, and anxiety. By influencing neurotransmitter systems, these compounds could help restore balance in patients suffering from these conditions. The unique structural features of this compound allow it to interact selectively with specific receptors, minimizing side effects associated with less selective drugs .

Table: Summary of Key Research Findings

Study Application Findings Reference
Study on 5-HT2C ModulationSerotonin ReceptorPositive allosteric modulation observed; potential for treating anxiety/depression
DAT Binding AffinityDopamine TransporterHigh potency (9.4 nM); selective over SERT (62-fold)
Neuropharmacological EffectsNeurological DisordersPotential applications in ADHD and substance use disorders

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Case Study 1: Anxiety Disorders
    In a preclinical model of anxiety, a derivative of this compound was shown to significantly reduce anxiety-like behaviors in mice. The study suggested that the mechanism involved enhanced serotonergic signaling through the 5-HT2C receptor pathway, indicating its potential as an anxiolytic agent .
  • Case Study 2: ADHD Treatment
    Another study focused on the use of this compound's analogues in models simulating ADHD symptoms. The results demonstrated improved attention and reduced impulsivity in treated subjects, supporting further exploration into its clinical application for ADHD treatment .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

Compound Name Structure Key Features Biological Activity Source
HE44 N-[(2-Fluorophenyl)methyl]piperidine-4-carboxamide - 2-Fluorophenyl group
- Piperidine-4-carboxamide
Bioactive insecticide in Streptomyces extracts
Target Compound This compound - 4-Fluorophenyl group
- Piperidine-2-carboxamide
Not explicitly reported; inferred antimicrobial/insecticidal potential
S,S-21g (S)-1-((4-Fluorobenzyl)sulfonyl)-N-...piperidine-2-carboxamide - 4-Fluorobenzyl sulfonyl
- Piperidine-2-carboxamide
Antimicrobial inhibitor of macrophage infectivity

Key Observations :

  • The position of the fluorine atom on the benzyl group (2- vs. 4-) significantly impacts target selectivity. For example, HE44’s 2-fluorophenyl group may reduce steric hindrance compared to the target compound’s 4-fluorophenyl substitution .
  • Piperidine carboxamide position : The 2-carboxamide in the target compound and S,S-21g may enhance hydrogen bonding with enzymes compared to HE44’s 4-carboxamide, which could alter conformational stability .

Heterocyclic and Functional Group Variations

Compound Name Structure Key Features Biological Activity Source
N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide - Oxadiazole and pyridine rings
- Piperidine-4-carboxamide
Not explicitly reported; structural complexity suggests kinase or protease inhibition
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - Pyrimidine core
- 4-Fluorophenyl group
Kynurenine formamidase (KFase) inhibitor (-8.7 kcal/mol binding affinity)
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide - Chloro and fluoro substituents
- Acetylated piperidine
Not reported; chloro substitution may enhance cytotoxicity

Key Observations :

  • Dual halogenation (e.g., chloro and fluoro in ) may enhance electrophilic interactions but increase toxicity risks.

Binding Affinity and Enzyme Inhibition

Compounds from virtual screening against Anopheles gambiae KFase highlight the role of fluorophenyl-carboxamide hybrids:

  • N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide : Binding affinity = -9.0 kcal/mol .
  • 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid : Binding affinity = -8.7 kcal/mol .

The piperidine ring may confer unique spatial orientation compared to pyrimidine-based analogs .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial Mip proteins (PDB: 1MIP). Focus on hydrogen bonding with fluorophenyl and piperidine moieties .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess target residence time .
  • QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger to optimize substituents for improved potency .

How to design stability studies under varying storage conditions?

Basic Research Question

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C. Assess purity monthly for 12 months using validated HPLC methods .

What are the applications of structural analogs in drug discovery?

Advanced Research Question
Analogues like S,S-21g (Lab-ID: NJS227) show:

  • Antimicrobial Activity : Inhibition of M. tuberculosis Mip protein (IC50 = 2.1 µM) .
  • Anticancer Potential : Derivatives with pyridinylmethyl groups exhibit kinase inhibition (e.g., MET kinase IC50 = 15 nM) .
  • Neurological Targets : Pimavanserin derivatives (e.g., tartrate salts) act as 5-HT2A inverse agonists for Parkinson’s disease .

How to validate analytical methods for impurity profiling?

Advanced Research Question

  • Method Development : Use a C18 column (150 × 4.6 mm, 3 µm) with gradient elution (0.1% TFA in water/acetonitrile). Validate per ICH Q2(R1) for specificity, LOD/LOQ, and linearity .
  • Forced Degradation : Identify major impurities (e.g., hydrolyzed carboxamide or fluorophenyl oxidation products) .

What are best practices for scaling up synthesis from mg to gram scale?

Advanced Research Question

  • Process Optimization : Replace DCM with toluene for safer solvent removal. Use flow chemistry for continuous coupling .
  • Quality Control : Implement in-line FTIR to monitor reaction completion. Validate purity at each step via NMR and LC/MS .

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